4-Propylcyclohexane-1-sulfonyl chloride
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Overview
Description
4-Propylcyclohexane-1-sulfonyl chloride is an organic compound with the molecular formula C9H17ClO2S. It is a derivative of cyclohexane, where a propyl group is attached to the fourth carbon and a sulfonyl chloride group is attached to the first carbon. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Propylcyclohexane-1-sulfonyl chloride can be synthesized through the oxidative chlorosulfonation of 4-propylcyclohexanol. The process involves the reaction of 4-propylcyclohexanol with chlorosulfonic acid (ClSO3H) under controlled conditions to yield the desired sulfonyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of thiourea and N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) as reagents. This method is efficient and provides high yields of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Propylcyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamides.
Oxidation and Reduction Reactions: It can be oxidized to form sulfonic acids or reduced to form sulfides.
Common Reagents and Conditions:
Amines: Used in the formation of sulfonamides.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products:
Sulfonamides: Formed through substitution reactions with amines.
Sulfonic Acids: Formed through oxidation reactions.
Scientific Research Applications
4-Propylcyclohexane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various sulfonamide derivatives.
Biology: Employed in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly sulfonamide-based drugs.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-propylcyclohexane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles, such as amines, to form sulfonamide bonds. This reaction is facilitated by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution .
Comparison with Similar Compounds
Cyclohexane-1-sulfonyl chloride: Lacks the propyl group, making it less hydrophobic.
4-Methylcyclohexane-1-sulfonyl chloride: Contains a methyl group instead of a propyl group, affecting its reactivity and solubility.
Uniqueness: 4-Propylcyclohexane-1-sulfonyl chloride is unique due to the presence of the propyl group, which enhances its hydrophobicity and influences its reactivity in organic synthesis. This makes it particularly useful in the synthesis of sulfonamide derivatives with specific properties .
Properties
Molecular Formula |
C9H17ClO2S |
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Molecular Weight |
224.75 g/mol |
IUPAC Name |
4-propylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO2S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h8-9H,2-7H2,1H3 |
InChI Key |
AUYBBDZCZWQFAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)S(=O)(=O)Cl |
Origin of Product |
United States |
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